molecular formula C7H4Br2FI B12856092 4-Bromo-2-fluoro-5-iodobenzyl bromide

4-Bromo-2-fluoro-5-iodobenzyl bromide

Cat. No.: B12856092
M. Wt: 393.82 g/mol
InChI Key: YSHRFYDZUQSHQU-UHFFFAOYSA-N
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Description

Contextualizing Polyhalogenated Benzyl (B1604629) Bromides within Modern Organic Synthesis

Within the broad category of haloaromatics, polyhalogenated benzyl bromides represent a particularly useful subclass of reagents. Benzyl bromide itself is a well-established compound in organic synthesis, frequently used to introduce the benzyl group as a protective element for alcohols and carboxylic acids. nih.gov The benzyl group's stability and the reactivity of the benzylic bromine atom make benzyl bromide an effective alkylating agent. fiveable.me

When the aromatic ring of a benzyl bromide is substituted with multiple halogen atoms—creating a polyhalogenated benzyl bromide—its synthetic utility is greatly enhanced. These molecules serve as versatile building blocks because they contain several reactive sites. wikipedia.org The benzylic bromide (the bromine on the CH2 group) is highly susceptible to nucleophilic substitution, allowing for the attachment of various molecular fragments at this position. ncert.nic.insmolecule.com Simultaneously, the different halogen atoms on the aromatic ring (e.g., fluorine, bromine, iodine) can be selectively targeted in subsequent reaction steps, often through transition-metal-catalyzed cross-coupling reactions. ossila.com This multi-functional nature allows for the controlled, stepwise construction of highly complex and precisely substituted molecules from a single starting material.

Academic Importance of 4-Bromo-2-fluoro-5-iodobenzyl bromide in Advanced Synthetic Methodologies

The compound this compound is a prime example of a highly functionalized building block designed for advanced synthetic applications. Its structure is distinguished by a benzene (B151609) ring substituted with four different groups: a bromine atom, a fluorine atom, an iodine atom, and a bromomethyl group. This unique arrangement of substituents makes it a subject of significant academic and research interest. smolecule.com

The academic importance of this compound lies in its potential as a versatile precursor for creating complex molecular architectures. Each halogen on the aromatic ring exhibits distinct reactivity, allowing for selective chemical transformations. For instance, the iodine atom is typically the most reactive in palladium-catalyzed coupling reactions (like Suzuki or Sonogashira couplings), followed by the bromine atom. The fluorine atom is generally the least reactive in such reactions, often remaining on the ring to modulate the electronic properties of the final molecule. This hierarchy of reactivity enables chemists to perform sequential, site-selective modifications.

The presence of the bromomethyl group provides an additional, orthogonal site for nucleophilic substitution reactions. smolecule.com This allows for the introduction of a wide variety of functional groups, completely independent of the reactions occurring at the halogenated positions on the aromatic ring. This multi-faceted reactivity makes this compound a powerful tool for the synthesis of novel compounds in medicinal chemistry and materials science, where precise control over molecular structure is paramount for achieving desired biological activity or physical properties. hilarispublisher.comsmolecule.com

Chemical Data for this compound

Property Value
CAS Number 2090324-46-0 synquestlabs.comsynquestlabs.com
Molecular Formula C₇H₄Br₂FI synquestlabs.comsynquestlabs.com
Molecular Weight 393.82 g/mol synquestlabs.comsynquestlabs.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4Br2FI

Molecular Weight

393.82 g/mol

IUPAC Name

1-bromo-4-(bromomethyl)-5-fluoro-2-iodobenzene

InChI

InChI=1S/C7H4Br2FI/c8-3-4-1-7(11)5(9)2-6(4)10/h1-2H,3H2

InChI Key

YSHRFYDZUQSHQU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1I)Br)F)CBr

Origin of Product

United States

Synthetic Methodologies for 4 Bromo 2 Fluoro 5 Iodobenzyl Bromide and Analogues

Strategic Approaches for the Preparation of Benzyl (B1604629) Bromide Functionality on Halogenated Aromatic Scaffolds

The synthesis of polyhalogenated benzyl bromides, such as 4-bromo-2-fluoro-5-iodobenzyl bromide, requires precise control over the reaction conditions to ensure the selective bromination of the benzylic methyl group without affecting the sensitive halogen substituents on the aromatic ring.

Regioselective Benzylic Bromination via Radical Halogenation Pathways

The most common and effective method for the introduction of a bromine atom at the benzylic position of a toluene (B28343) derivative is through a free-radical halogenation reaction. wikipedia.org This pathway is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical intermediate. vedantu.compearson.com

N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, often used in conjunction with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or under photochemical conditions (UV light). vedantu.comorganic-chemistry.orgdoubtnut.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane. vedantu.comquora.com The use of NBS is advantageous as it provides a low, constant concentration of bromine radicals, which minimizes side reactions such as electrophilic aromatic bromination. scientificupdate.com

The general mechanism for the benzylic bromination of a substituted toluene with NBS is as follows:

Initiation: The radical initiator decomposes upon heating or exposure to light to form initial radicals. These radicals then abstract a bromine atom from NBS to generate a bromine radical.

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the substituted toluene to form a resonance-stabilized benzylic radical and hydrogen bromide (HBr). This benzylic radical then reacts with a molecule of NBS (or Br₂) to yield the desired benzyl bromide and a new bromine radical, which continues the chain reaction.

Termination: The reaction is terminated by the combination of any two radical species.

The reaction conditions, such as temperature and the choice of initiator, can be optimized to achieve high yields of the desired monobrominated product while minimizing the formation of dibrominated byproducts. google.comgoogleapis.com For instance, the thermal benzylic bromination of 4-bromo-2-fluorotoluene (B1265965) has been successfully carried out to produce 4-bromo-2-fluorobenzyl bromide. google.comgoogleapis.com

Table 1: Reagents and Conditions for Benzylic Bromination
Reagent SystemInitiator/ConditionSolventKey Features
N-Bromosuccinimide (NBS)AIBN, Benzoyl PeroxideCCl₄, CyclohexaneHighly selective for benzylic position, minimizes aromatic bromination. vedantu.comorganic-chemistry.org
Bromine (Br₂)UV light, HeatCCl₄, WaterCan be less selective, potential for polybromination. wikipedia.orgresearchgate.net
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)ZrCl₄ (catalytic)Not specifiedPrevents competing aromatic bromination. scientificupdate.com

Alternative Synthetic Routes to this compound

An alternative to the direct benzylic bromination of a pre-formed polyhalogenated toluene involves a multi-step sequence starting from simpler aromatic precursors. One such approach could begin with a substituted aniline (B41778), followed by a series of halogenation and diazotization reactions to construct the desired aromatic core, and finally, introduction of the bromomethyl group.

A plausible synthetic pathway could involve:

Starting with a suitable aniline precursor, such as 4-bromo-2-fluoroaniline. biosynth.com

Introduction of the iodine atom at the 5-position via electrophilic iodination.

Conversion of the amino group to a methyl group, which can be a challenging transformation but is achievable through various methods.

Finally, benzylic bromination of the resulting 4-bromo-2-fluoro-5-iodotoluene (B1271502) using NBS as described in section 2.1.1.

This approach offers flexibility in the introduction of the various halogen substituents and can be advantageous if the direct halogenation of the toluene precursor proves to be low-yielding or lacks regioselectivity.

Precursor Synthesis: Advanced Halogenation and Functionalization of Aromatic Rings

The synthesis of the key precursor, 4-bromo-2-fluoro-5-iodotoluene, is a critical step that relies on precise control of electrophilic aromatic substitution and other functional group interconversions.

Selective Introduction of Bromine, Fluorine, and Iodine on the Aromatic Core

The synthesis of the aromatic core of 4-bromo-2-fluoro-5-iodotoluene can be achieved through a stepwise halogenation strategy. A common starting material is 4-bromo-2-fluorotoluene. nih.gov The subsequent introduction of iodine at the 5-position can be accomplished through electrophilic iodination. Reagents such as iodine in the presence of an oxidizing agent (e.g., silver trifluoroacetate, nitric acid) are effective for this purpose. smolecule.com The directing effects of the existing substituents (fluoro, bromo, and methyl groups) will guide the incoming iodine to the desired position.

Alternatively, the synthesis can start from a different commercially available precursor, such as 2-fluoroaniline (B146934), which can be brominated to 4-bromo-2-fluoroaniline. chemicalbook.com Subsequent iodination can then be performed.

Diazotization and Halogenation Protocols for Precursor Aryl Halides

Diazotization of aromatic amines provides a versatile method for the introduction of halogens onto an aromatic ring, particularly when direct halogenation is not feasible or selective. chemicalbook.comsigmaaldrich.com This process involves the reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. synquestlabs.comsigmaaldrich.com

The resulting diazonium salt can then be subjected to a Sandmeyer reaction to introduce bromine or a Schiemann-type reaction for fluorine. For the introduction of iodine, the diazonium salt is typically treated with potassium iodide. biosynth.com

For instance, if a synthetic route starts from an amino-substituted precursor, this methodology can be employed to introduce one of the halogen atoms. A multi-step synthesis of 4-bromo-2-fluorobenzonitrile (B28022) from 2-fluoroaniline has been reported, which involves bromination followed by a diazotization-cyanation sequence. chemicalbook.com A similar strategy could be adapted for the synthesis of the target iodo-substituted compound.

Derivation of Related Halogenated Benzaldehydes and Benzoic Acids as Key Intermediates

Halogenated benzaldehydes and benzoic acids are important intermediates in organic synthesis and can be derived from the corresponding halogenated toluenes.

The oxidation of the methyl group of a halogenated toluene to a carboxylic acid can be achieved using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or through catalytic oxidation processes. For example, 4-bromo-2-fluorobenzoic acid can be synthesized from 4-bromo-2-fluorotoluene. bldpharm.com

The corresponding benzaldehydes can be prepared through several methods. One approach is the partial oxidation of the benzyl alcohol, which can be obtained from the benzyl bromide via hydrolysis. Another method involves the formylation of a suitable aryl halide precursor. For instance, 2-fluoro-4-bromobenzaldehyde can be prepared from 1,2-dibromo-4-fluorobenzene (B1585839) via a metal-halogen exchange followed by formylation. google.com The synthesis of 2-fluoro-5-bromobenzaldehyde from o-fluorobenzaldehyde and a brominating reagent has also been reported. google.com These halogenated aldehydes can serve as precursors for further functionalization.

Table 2: Synthesis of Halogenated Precursors
PrecursorStarting MaterialKey Reagents/ReactionReference
4-Bromo-2-fluoro-5-iodotoluene4-Bromo-2-fluorotolueneIodine, Silver trifluoroacetate smolecule.com
4-Bromo-2-iodoaniline4-BromoanilineIodine, Oxidizing agent chemicalbook.com
4-Bromo-2-fluorobenzonitrile2-FluoroanilineN-Bromosuccinimide, then Diazotization/Cyanation chemicalbook.com
4-Bromo-2-fluorobenzoic acid4-Bromo-2-fluorotolueneOxidation bldpharm.com
2-Fluoro-4-bromobenzaldehyde1,2-Dibromo-4-fluorobenzeneMetal-halogen exchange, Formylation google.com

Reactivity and Mechanistic Investigations of 4 Bromo 2 Fluoro 5 Iodobenzyl Bromide

Elucidation of Nucleophilic Substitution Pathways Involving the Benzylic Bromide Moiety

The benzylic bromide is the most reactive site for nucleophilic attack in 4-Bromo-2-fluoro-5-iodobenzyl bromide. The departure of the bromide ion results in the formation of a benzylic carbocation, which is stabilized by resonance with the aromatic ring. The nature of the nucleophile, solvent, and reaction conditions will determine whether the reaction proceeds via an SN1 or SN2 mechanism.

Kinetic and Stereochemical Analysis of SN1 and SN2 Reaction Mechanisms

The competition between SN1 and SN2 pathways is a key feature of the reactivity of benzyl (B1604629) halides.

SN1 Mechanism: This two-step mechanism involves the formation of a carbocation intermediate. The rate of an SN1 reaction is primarily dependent on the stability of this carbocation and is independent of the nucleophile's concentration. For this compound, the benzylic carbocation formed is stabilized by the delocalization of the positive charge into the benzene (B151609) ring. Reactions favoring the SN1 pathway typically involve polar, protic solvents and weaker nucleophiles.

SN2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. Steric hindrance around the reaction center can significantly slow down or prevent SN2 reactions. In the case of this compound, the substituents on the ring could exert some steric influence. Stronger nucleophiles and polar, aprotic solvents favor the SN2 mechanism.

FactorFavors SN1Favors SN2
Substrate StructureFormation of a stable carbocationLess sterically hindered
NucleophileWeak nucleophilesStrong nucleophiles
SolventPolar, proticPolar, aprotic
KineticsRate = k[Substrate]Rate = k[Substrate][Nucleophile]

Influence of Catalytic Systems on Nucleophilic Displacement Reactions

Various catalytic systems can be employed to influence the rate and selectivity of nucleophilic displacement reactions of benzyl bromides. For instance, Lewis acids can be used to activate the benzylic bromide, facilitating its departure and promoting the reaction. Phase-transfer catalysts are also utilized to enhance the reactivity of nucleophiles in biphasic systems. Recent research has also explored the use of photocatalytic systems to generate benzylic radicals from benzyl halides, which can then participate in coupling reactions.

Exploration of Transition Metal-Catalyzed Cross-Coupling Reactions

The presence of three different halogen atoms on the aromatic ring of this compound (in addition to the benzylic bromide) offers multiple sites for transition metal-catalyzed cross-coupling reactions. The relative reactivity of these halogens in oxidative addition to a metal center (typically palladium or nickel) is generally I > Br > Cl >> F. This differential reactivity allows for selective functionalization of the molecule.

Palladium-Catalyzed Arylation and Alkylation Strategies

Palladium catalysts are widely used for forming new carbon-carbon and carbon-heteroatom bonds.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium(0) complex. Given the reactivity trend of halogens, the aryl iodide in this compound would be the most likely site to undergo Suzuki-Miyaura coupling first under carefully controlled conditions. This would allow for the selective introduction of an aryl or vinyl group at the 5-position. Subsequent coupling at the aryl bromide position would require more forcing conditions. The benzylic bromide can also participate in Suzuki-Miyaura coupling reactions with arylboronic acids.

ComponentDescriptionExample
OrganohalideAryl or vinyl halide/triflateThis compound
Organoboron ReagentBoronic acid or boronic esterPhenylboronic acid
CatalystPalladium(0) complexPd(PPh3)4
BaseRequired for activation of the organoboron reagentNa2CO3, K3PO4

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex, to form a new carbon-carbon bond. Organozinc reagents are generally more reactive than organoboron reagents, which can sometimes lead to higher yields and faster reactions. Similar to the Suzuki-Miyaura coupling, the selective coupling at the aryl iodide position of this compound would be the most probable initial reaction. The Negishi coupling is known for its broad scope and tolerance of a wide range of functional groups.

The general catalytic cycle for these cross-coupling reactions involves three key steps:

Oxidative Addition: The organohalide reacts with the low-valent metal catalyst.

Transmetalation: The organic group from the organometallic reagent is transferred to the metal catalyst.

Reductive Elimination: The two organic groups on the metal catalyst couple and are eliminated, regenerating the catalyst.

Mechanistic Insights into Oxidative Addition and Reductive Elimination Steps in Catalytic Cycles

The key steps in palladium-catalyzed cross-coupling reactions are oxidative addition and reductive elimination. The mechanism of oxidative addition of aryl halides to Pd(0) complexes has been the subject of extensive study and can proceed through different pathways, including a concerted three-centered mechanism or a nucleophilic displacement (SNAr-like) mechanism chemrxiv.orgchemrxiv.org. The preferred pathway is influenced by factors such as the nature of the halide, the ligands on the palladium center, and the electronic properties of the aryl halide chemrxiv.org.

For this compound, the oxidative addition is expected to occur preferentially at the C-I bond due to its lower bond dissociation energy compared to the C-Br bond nih.gov. Mechanistic studies on related aryl halides suggest that the reaction likely proceeds through a concerted pathway where the palladium inserts into the C-I bond uwindsor.caberkeley.edu.

Reductive elimination is the final step of the catalytic cycle, where the newly formed carbon-carbon bond is created, and the palladium catalyst is regenerated in its active Pd(0) state. This step involves the coupling of the two organic groups attached to the palladium center umb.edu. In the context of cross-coupling reactions involving this compound, after oxidative addition at the C-I bond and transmetalation, a diorganopalladium(II) intermediate is formed. This intermediate then undergoes reductive elimination to yield the final product.

The presence of the benzyl bromide moiety introduces the possibility of involving a palladium(IV) intermediate. Oxidative addition of the benzyl bromide to a Pd(II) complex could lead to a Pd(IV) species, from which reductive elimination can occur utas.edu.auuu.nlexlibrisgroup.com. Studies have shown that reductive elimination from Pd(IV) complexes can be selective, and the nature of the ligands and the organic groups on the palladium center influences the outcome utas.edu.aunih.gov.

Investigations into Electrophilic Aromatic Substitution Reactions

Friedel-Crafts Type Benzylation and Its Scope

The Friedel-Crafts alkylation is a classic method for forming carbon-carbon bonds by reacting an alkyl halide with an aromatic compound in the presence of a Lewis acid catalyst, such as AlCl₃ or FeCl₃ wikipedia.orgyoutube.com. The benzyl bromide functionality in this compound makes it a potential benzylating agent in Friedel-Crafts reactions.

However, the scope of Friedel-Crafts reactions can be limited by the electronic nature of the reactants. The aromatic ring of this compound is substituted with three electron-withdrawing halogen atoms (F, Br, I), which deactivate the ring towards electrophilic attack. Conversely, as a benzylating agent, the reactivity of the benzylic bromide is influenced by these substituents. Electron-withdrawing groups on the benzyl halide can decrease its reactivity in classical Friedel-Crafts alkylations nih.govresearchgate.net.

Modern variations of the Friedel-Crafts reaction have expanded its scope to include electronically deactivated electrophiles researchgate.netchemrxiv.org. These methods often employ more potent catalytic systems or alternative activating agents. Therefore, the use of this compound as a benzylating agent would likely require such optimized conditions.

The following table outlines the potential scope of Friedel-Crafts benzylation using this compound with various aromatic substrates:

Aromatic SubstrateCatalystExpected ProductPotential Challenges
BenzeneAlCl₃(4-Bromo-2-fluoro-5-iodophenyl)phenylmethaneLow reactivity of the benzyl bromide
Toluene (B28343)FeCl₃Methyl-substituted (4-bromo-2-fluoro-5-iodophenyl)phenylmethaneMixture of ortho and para isomers
AnisoleZnCl₂Methoxy-substituted (4-bromo-2-fluoro-5-iodophenyl)phenylmethaneHigher reactivity expected due to the electron-donating methoxy group
IndoleBi(OTf)₃Indolyl-(4-bromo-2-fluoro-5-iodophenyl)methaneHigh reactivity of indole, mild conditions required

Intramolecular Friedel-Crafts reactions are also a possibility if a suitable nucleophilic aromatic ring is tethered to the this compound core masterorganicchemistry.comresearchgate.netd-nb.info. Such reactions are valuable for the synthesis of polycyclic aromatic compounds.

Role of 4 Bromo 2 Fluoro 5 Iodobenzyl Bromide in Advanced Synthetic Development for Specific Research Areas

A Versatile Building Block in Medicinal Chemistry Research

The quest for new therapeutic agents is a cornerstone of medicinal chemistry. The intricate structures of biologically active molecules often require sophisticated synthetic strategies and versatile starting materials. Halogenated organic compounds are of particular interest due to the unique physicochemical properties that halogens impart to a molecule, including alterations in lipophilicity, metabolic stability, and binding interactions with biological targets. researchgate.netmdpi.com The presence of multiple, distinct halogen atoms on 4-Bromo-2-fluoro-5-iodobenzyl bromide makes it a highly attractive scaffold for drug discovery initiatives.

Synthesis of Complex Scaffolds for Drug Discovery Initiatives

The benzyl (B1604629) bromide functional group is a well-established electrophilic handle for the introduction of the substituted benzyl motif into a wide range of molecular frameworks. wisdomlib.orgnih.gov This reactivity is central to the utility of this compound in constructing complex molecular scaffolds. The differential reactivity of the carbon-halogen bonds on the aromatic ring (C-I vs. C-Br) allows for selective, stepwise modifications, a crucial feature for building molecular diversity.

For instance, the carbon-iodine bond is more susceptible to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, compared to the carbon-bromine bond. This chemoselectivity enables the introduction of a diverse array of substituents at the 5-position of the benzyl moiety, while leaving the bromine atom at the 4-position available for subsequent transformations. This stepwise functionalization is a powerful strategy for creating libraries of compounds with systematic structural variations for structure-activity relationship (SAR) studies.

The fluorine atom at the 2-position plays a significant role in modulating the electronic properties of the aromatic ring and can influence the conformation of the molecule. Fluorine is known to enhance metabolic stability and can participate in favorable interactions with biological targets, making its inclusion in drug candidates a common strategy in medicinal chemistry. nih.govnih.govresearchgate.net

The synthetic utility of this compound in generating complex scaffolds is summarized in the table below, which showcases the potential for sequential cross-coupling reactions.

Reaction Step Reagents and Conditions Position of Functionalization Potential Introduced Moiety
BenzylationNucleophile (e.g., amine, alcohol, thiol)Bromomethyl groupLinker to another molecular fragment
Initial Cross-CouplingPd catalyst, boronic acid/ester (Suzuki)5-position (Iodine)Aryl, heteroaryl, alkyl, alkenyl
Subsequent Cross-CouplingPd catalyst, boronic acid/ester (Suzuki)4-position (Bromine)A different aryl, heteroaryl, etc.

Application in Agrochemical Research for Novel Compound Synthesis

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, is critical for global food security. Halogenated aromatic compounds have a long history of use in this field, with the inclusion of halogens often leading to enhanced biological activity and improved physicochemical properties. researchgate.netnih.gov The unique substitution pattern of this compound makes it a promising starting material for the synthesis of novel agrochemicals.

The introduction of halogens into the molecular structure of a potential agrochemical can influence its mode of action, metabolic fate in plants and insects, and environmental persistence. nih.gov The combination of bromo, fluoro, and iodo substituents on the same aromatic ring offers a unique opportunity to fine-tune these properties.

Similar to its application in medicinal chemistry, the benzyl bromide moiety can be used to connect the polyhalogenated aromatic ring to other pharmacophores known to have pesticidal activity. The differential reactivity of the C-I and C-Br bonds allows for the creation of diverse molecular libraries to screen for herbicidal, insecticidal, or fungicidal properties. For example, the selective functionalization of the iodine and bromine positions can lead to the synthesis of compounds with optimized target interactions and metabolic profiles.

The following table outlines potential synthetic pathways for creating novel agrochemical candidates starting from this compound.

Target Agrochemical Class Synthetic Strategy Key Moieties Introduced
HerbicidesAttachment to a known herbicidal core via the benzyl bromide linker.Substituted phenoxy, triazine, or urea groups.
InsecticidesCross-coupling reactions to introduce insecticidally active heterocycles.Pyrazole, pyridine, or neonicotinoid-like fragments.
FungicidesDerivatization to mimic existing fungicide scaffolds with enhanced properties.Strobilurin or triazole analogues.

Contributions to the Development of Functional Materials through Derivatization

The field of materials science is constantly in search of new organic molecules with unique electronic, optical, or thermal properties. Polyhalogenated aromatic compounds are of interest for the development of functional materials such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and liquid crystals. The introduction of heavy atoms like bromine and iodine can influence photophysical properties, such as promoting intersystem crossing, which is relevant for applications in phosphorescent materials.

The derivatization of this compound can lead to the synthesis of novel functional materials. The benzyl bromide group can be used to anchor the molecule to polymer backbones or other material scaffolds. The multiple halogen atoms provide sites for extensive modification through cross-coupling reactions, allowing for the construction of extended π-conjugated systems with tailored electronic properties.

The presence of bromine, in particular, has been shown to improve the performance of some organic nonlinear optical materials by favoring an acentric crystal structure and enhancing thermal stability. rsc.org The combination of different halogens in this compound offers a platform for creating materials with a fine-tuned balance of properties.

The potential applications of derivatives of this compound in functional materials are highlighted below.

Material Type Derivatization Approach Resulting Property
Organic SemiconductorsExtension of π-conjugation through multiple cross-coupling reactions.Tunable band gap and charge transport properties.
Phosphorescent EmittersIncorporation into host-guest systems or as part of the emissive molecule.Enhanced spin-orbit coupling for efficient phosphorescence.
Liquid CrystalsAttachment of long alkyl chains and other mesogenic groups.Modified mesophase behavior and thermal properties.

Computational and Theoretical Studies on 4 Bromo 2 Fluoro 5 Iodobenzyl Bromide

Density Functional Theory (DFT) Investigations of Reaction Mechanisms and Energetics

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 4-Bromo-2-fluoro-5-iodobenzyl bromide, DFT calculations could provide significant insights into its reactivity.

Elucidation of Transition States and Preferred Reaction Pathways

A DFT study would be instrumental in mapping out the potential energy surface for various reactions involving this compound, such as nucleophilic substitution at the benzylic carbon. By calculating the energies of reactants, products, intermediates, and transition states, chemists could determine the activation energies and predict the most likely reaction pathways (e.g., SN1 vs. SN2 mechanisms). The complex interplay of the bromo, fluoro, and iodo substituents would significantly influence the stability of carbocation intermediates and the energetics of the transition states, making this a rich area for theoretical exploration. However, no specific studies have been published that detail these pathways for this molecule.

Computational Analysis of Intermolecular Interactions, Including Halogen Bonding

The presence of three different halogen atoms (bromine, fluorine, and iodine) on the aromatic ring, in addition to the benzylic bromine, makes this compound a prime candidate for engaging in halogen bonding. DFT calculations could be used to model and quantify these non-covalent interactions. By analyzing the molecular electrostatic potential surface, researchers could identify the electrophilic regions (σ-holes) on the halogen atoms and predict the strength and directionality of potential halogen bonds with various Lewis bases. Such studies would be crucial for understanding its behavior in crystal engineering and biological contexts. At present, there is no published data from such an analysis for this specific compound.

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

Molecular dynamics (MD) simulations could offer a window into the dynamic behavior of this compound in different environments, such as in various solvents or in proximity to other molecules. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves over time.

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable arrangements of the benzyl (B1604629) bromide side chain relative to the substituted aromatic ring. Furthermore, by simulating its interaction with other reactants, MD could provide insights into the initial steps of a chemical reaction, complementing the static picture provided by DFT. Predicting reactivity through MD, however, often requires advanced techniques like umbrella sampling or metadynamics to overcome energy barriers. To date, no such simulation studies have been reported for this compound.

Spectroscopic and Analytical Characterization for Mechanistic Elucidation of 4 Bromo 2 Fluoro 5 Iodobenzyl Bromide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. For 4-Bromo-2-fluoro-5-iodobenzyl bromide, ¹H and ¹³C NMR spectroscopy would provide definitive information about the connectivity and chemical environment of each atom.

While specific experimental NMR data for this compound is not widely available in public databases, the expected chemical shifts and coupling constants can be inferred from data on closely related compounds such as 4-Bromo-2-fluorobenzyl bromide and 4-Bromo-2-fluoro-1-iodobenzene.

The ¹H NMR spectrum is expected to show distinct signals for the benzylic protons (-CH₂Br) and the aromatic protons. The benzylic protons would likely appear as a singlet in the range of 4.5-4.7 ppm, characteristic of a CH₂ group attached to a bromine atom and an aromatic ring. The two aromatic protons would exhibit a more complex splitting pattern due to coupling with each other and with the fluorine atom.

The ¹³C NMR spectrum would provide information on each unique carbon environment. The chemical shift of the benzylic carbon (-CH₂Br) would be expected in the range of 30-35 ppm. The aromatic carbons would appear in the region of 110-140 ppm, with their specific shifts influenced by the attached halogens. The carbon bearing the iodine atom would likely be found at the lowest field among the halogenated carbons due to the heavy atom effect.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Predicted Multiplicity
CH₂Br4.632s
Ar-H (ortho to CH₂Br)7.6115d
Ar-H (meta to CH₂Br)7.8125d
C-Br-120s
C-F-160 (d)s
C-I-95s
C-CH₂Br-138s

Note: These are predicted values based on analogous compounds and are subject to experimental verification.

In-situ NMR spectroscopy is a powerful technique for monitoring the progress of chemical reactions in real-time, providing insights into reaction kinetics, mechanisms, and the detection of transient intermediates. For reactions involving this compound, such as nucleophilic substitutions or organometallic preparations (e.g., Grignard reagent formation), in-situ NMR can be invaluable.

By setting up a reaction directly within an NMR tube, spectra can be acquired at regular intervals. This allows for the observation of the disappearance of starting material signals and the appearance of product signals. For example, in a reaction with a nucleophile, the singlet corresponding to the benzylic protons of this compound would decrease in intensity, while a new signal corresponding to the benzylic protons of the product would emerge at a different chemical shift.

Furthermore, in-situ NMR can aid in the identification of unstable intermediates that may not be observable by conventional workup and analysis. In the formation of a Grignard reagent, for instance, the formation of the organomagnesium species could be monitored, providing information on the rate of formation and potential side reactions.

Mass Spectrometry (MS/MS) for Fragmentation Analysis and Isomeric Differentiation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of a compound. Tandem mass spectrometry (MS/MS) provides further structural information through the analysis of fragmentation patterns.

For this compound, the mass spectrum would exhibit a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This would result in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity.

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways:

Benzylic cleavage: Loss of the bromine radical from the benzylic position to form a stable, resonance-stabilized benzyl (B1604629) cation. This would be a major fragmentation pathway.

Loss of halogens: Sequential or concerted loss of the halogen atoms from the aromatic ring.

Formation of tropylium ion: Rearrangement of the benzyl cation to the highly stable tropylium ion (C₇H₆⁺).

MS/MS can also be a powerful tool for differentiating between isomers of bromo-fluoro-iodobenzyl bromide. By selecting the molecular ion and subjecting it to collision-induced dissociation (CID), unique fragmentation patterns can be generated for each isomer. The relative abundances of specific fragment ions can serve as a fingerprint for each regioisomer, enabling their unambiguous identification.

Interactive Data Table: Expected Key Fragment Ions in the Mass Spectrum of this compound

m/z Value Proposed Fragment Formation Pathway
348/350[M]⁺Molecular ion
269[M-Br]⁺Benzylic cleavage
142[M-Br-I]⁺Loss of bromine and iodine
91[C₇H₆]⁺Tropylium ion

Note: The m/z values are based on the most abundant isotopes.

X-ray Crystallography for Precise Solid-State Structural Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of structural information, including:

Bond lengths and angles: Precise measurements of all bond lengths (C-C, C-H, C-F, C-Br, C-I) and angles within the molecule.

Conformation: The preferred conformation of the molecule in the solid state.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any halogen bonding, π-stacking, or other non-covalent interactions.

While a crystal structure for this compound is not publicly available, data from other substituted benzyl bromide derivatives can provide insights into the expected structural features. For instance, the C-Br bond length of the benzylic bromide is expected to be around 1.95 Å. The aromatic ring will be planar, with the various substituents causing minor distortions. The packing in the solid state will be influenced by the size and polarity of the halogen atoms, potentially leading to specific intermolecular halogen-halogen or halogen-aromatic interactions.

Advanced Spectroscopic Techniques (e.g., UV-Vis, ESR) for Probing Electronic Structure and Radical Intermediates

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit characteristic absorptions in the UV region. The benzene (B151609) chromophore typically shows absorptions around 200-270 nm. The presence of halogen substituents can cause a bathochromic (red) shift in these absorptions. The UV-Vis spectrum can be useful for quantitative analysis and for studying reactions that involve a change in the electronic structure of the aromatic ring.

Electron Spin Resonance (ESR) spectroscopy is a highly sensitive technique for the detection and characterization of species with unpaired electrons, such as free radicals. In the context of this compound, ESR could be employed to study reactions that proceed through radical intermediates. For example, in a radical-initiated reaction, it might be possible to detect the corresponding benzyl radical. The ESR spectrum would provide information about the g-value and hyperfine coupling constants, which can be used to identify the radical and understand the distribution of the unpaired electron within the molecule.

Future Research Directions and Perspectives in 4 Bromo 2 Fluoro 5 Iodobenzyl Bromide Chemistry

Development of Sustainable and Green Synthetic Methodologies

The traditional synthesis of benzyl (B1604629) bromides often involves free-radical bromination of the corresponding toluene (B28343) derivative. For instance, a common method for a structurally similar compound, 2-fluoro-4-bromobenzyl bromide, utilizes N-bromosuccinimide (NBS) as the brominating agent and azobisisobutyronitrile (AIBN) as a radical initiator in a solvent like carbon tetrachloride (CCl4). chemicalbook.com This approach, while effective, presents several environmental and safety concerns, including the use of a toxic and ozone-depleting solvent.

Future research will undoubtedly focus on developing more sustainable and greener synthetic routes to 4-Bromo-2-fluoro-5-iodobenzyl bromide from its precursor, 4-Bromo-2-fluoro-5-iodotoluene (B1271502). Key areas of development are expected to include:

Eco-friendly Solvents and Reagents: A shift towards benign solvents such as ethyl acetate, or even solvent-free reaction conditions, will be a primary objective. Furthermore, the exploration of alternative brominating agents with better atom economy and lower toxicity than traditional reagents is anticipated.

Catalytic Approaches: The development of catalytic methods, particularly those involving photoredox catalysis, could enable the activation of the benzylic C-H bond under milder and more controlled conditions. This would reduce energy consumption and the formation of byproducts.

Flow Chemistry: The implementation of continuous flow technologies can offer enhanced safety, better reaction control, and easier scalability for the synthesis of this reactive molecule, minimizing the risks associated with handling hazardous reagents.

FeatureConventional SynthesisPotential Green Synthesis
Precursor 4-Bromo-2-fluoro-5-iodotoluene4-Bromo-2-fluoro-5-iodotoluene
Brominating Agent N-bromosuccinimide (NBS)Hydrogen bromide with an oxidant (e.g., H2O2)
Solvent Carbon tetrachloride (CCl4)Ethyl acetate or solvent-free
Initiator/Catalyst AIBN (thermal)Visible-light photoredox catalyst
Conditions High temperatureAmbient temperature
Environmental Impact High (toxic solvent, byproducts)Low (benign solvent, fewer byproducts)

Exploration of Unprecedented Reactivity and Novel Catalytic Applications

The unique electronic and steric properties conferred by the multiple halogen substituents on the aromatic ring of this compound are expected to give rise to novel reactivity patterns. The benzylic bromide is a potent electrophile, making it a valuable substrate for a wide range of nucleophilic substitution reactions to introduce diverse functionalities.

Future research will likely delve into:

Orthogonal Reactivity in Cross-Coupling: A significant area of exploration will be the selective functionalization of the C-I and C-Br bonds. The carbon-iodine bond is generally more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) than the carbon-bromine bond. This differential reactivity can be exploited for the stepwise and site-selective introduction of different substituents onto the aromatic ring, leading to the synthesis of highly complex molecules.

Precursor to Organometallic Reagents: The compound can serve as a precursor to Grignard or organolithium reagents through halogen-metal exchange, although the presence of the reactive benzyl bromide would necessitate protective strategies or low-temperature conditions.

Ligand Development for Catalysis: The benzyl bromide functionality allows for the straightforward attachment of this scaffold to various coordinating groups, such as phosphines or amines. The resulting ligands could be employed in transition metal catalysis, where the electronic nature of the polyhalogenated aromatic ring could fine-tune the properties of the metal center and influence the outcome of catalytic transformations.

Potential Reaction TypeReactive Site(s)Significance
Nucleophilic Substitution Benzylic BromideIntroduction of various functional groups (e.g., -OR, -NR2, -CN)
Suzuki Coupling C-I bond, then C-Br bondStepwise formation of C-C bonds for complex molecule synthesis
Sonogashira Coupling C-I bond, then C-Br bondIntroduction of alkyne moieties for materials and pharmaceutical applications
Heck Reaction C-I bond, then C-Br bondFormation of C-C bonds with alkenes
Ligand Synthesis Benzylic BromideCreation of novel ligands for catalysis

Expansion into Emerging Fields of Chemical Science and Technology

The structural motifs present in this compound suggest its potential utility in a variety of advanced applications. The strategic incorporation of this building block into larger molecular frameworks could lead to materials and compounds with desirable properties.

Future research is anticipated to explore its application in:

Medicinal Chemistry: The presence of a fluorine atom is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity. This compound could serve as a key intermediate in the synthesis of new drug candidates. The bromo and iodo substituents provide handles for further molecular elaboration.

Materials Science: Polyhalogenated aromatic compounds are known to exhibit interesting photophysical properties. The high atomic numbers of bromine and iodine can promote spin-orbit coupling, which is beneficial for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Additionally, this compound could be a monomer for the synthesis of flame-retardant polymers due to its high halogen content.

Agrochemicals: Many successful pesticides and herbicides contain halogenated aromatic rings. The unique substitution pattern of this compound could be exploited in the design of new agrochemicals with improved efficacy and selectivity.

Emerging FieldPotential ApplicationRole of Structural Features
Medicinal Chemistry Synthesis of novel drug candidatesFluorine for metabolic stability; Br and I for synthetic diversification
Materials Science OLEDs, OPVs, flame-retardant polymersBr and I for enhanced photophysical properties and flame retardancy
Agrochemicals Development of new pesticides and herbicidesHalogenated aromatic core for biological activity

Q & A

Q. What are the critical safety protocols for handling 4-bromo-2-fluoro-5-iodobenzyl bromide in laboratory settings?

  • Methodological Answer : Due to limited toxicological data for halogenated benzyl bromides, adopt precautions similar to structurally related compounds like 4-bromobenzyl bromide (C₇H₆Br₂). Key measures include:
  • Eye/Skin Exposure : Flush eyes with water for 10–15 minutes; wash skin with soap and water for 15 minutes .
  • Ingestion/Inhalation : Seek immediate medical attention and provide safety data sheets (SDS) to physicians .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods to minimize exposure .

Q. How can researchers purify this compound to >95% purity?

  • Methodological Answer : For brominated aromatic compounds, high-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water gradient is effective. Monitor purity via GC-MS or ¹H/¹³C NMR, as demonstrated for 4-bromo-2-fluorobenzaldehyde (>95.0% HLC) . Recrystallization in ethanol/water mixtures may further enhance purity .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :
  • NMR : ¹H NMR (CDCl₃) identifies aromatic protons (δ 7.2–8.1 ppm) and benzyl bromide protons (δ 4.5–5.0 ppm). ¹³C NMR confirms halogen substitution patterns .
  • Mass Spectrometry : ESI-MS or EI-MS detects molecular ion peaks (e.g., [M+H]⁺ for C₇H₄Br₂FI, expected m/z ~455) .

Advanced Research Questions

Q. How do steric and electronic effects of the iodine substituent influence reactivity in cross-coupling reactions?

  • Methodological Answer : The iodine atom at position 5 enhances oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura coupling) due to its lower electronegativity compared to bromine. However, steric hindrance may reduce reaction rates. Compare kinetic data with analogs like 4-bromo-2-fluorobenzyl bromide (CAS 76283-09-5) using time-resolved ¹⁹F NMR to quantify activation barriers .

Q. What strategies mitigate competing elimination pathways during nucleophilic substitution reactions?

  • Methodological Answer :
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states.
  • Temperature Control : Maintain reactions at 0–25°C to suppress β-elimination, as shown for brominated benzyl halides .
  • Additives : Add KI (1 equiv) to leverage the "halogen exchange" effect, improving substitution yields .

Q. How can computational modeling predict regioselectivity in electrophilic aromatic substitution (EAS) reactions?

  • Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electrostatic potential surfaces. The fluorine atom at position 2 directs EAS to the para position (relative to iodine) due to its strong electron-withdrawing effect. Validate predictions experimentally via nitration or sulfonation assays, monitoring regiochemistry via HPLC .

Q. What are the challenges in synthesizing derivatives via Ullmann coupling, and how can they be addressed?

  • Methodological Answer : Ullmann coupling of this compound with aryl amines requires:
  • Catalyst Screening : Use CuI/1,10-phenanthroline systems to enhance turnover.
  • Microwave Assistance : Reduce reaction times from 48h to 2–4h at 120°C, as demonstrated for brominated aryl halides .
  • Workup : Purify via silica gel chromatography (hexane/ethyl acetate) to isolate biaryl products .

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